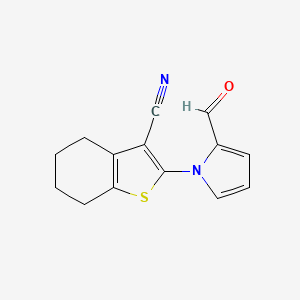

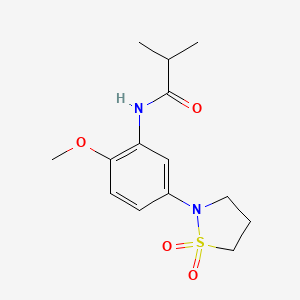

![molecular formula C10H18N2O B2632542 8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime CAS No. 91087-25-1](/img/structure/B2632542.png)

8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime

Overview

Description

The molecule “8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime” is a complex organic compound . It contains a total of 32 bonds, including 14 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond . The molecule also features 1 five-membered ring, 1 six-membered ring, and 1 seven-membered ring . It includes 1 oxime (aliphatic), 1 tertiary amine (aliphatic), and 1 hydroxyl group .

Synthesis Analysis

The synthesis of this compound and similar structures has been a topic of research, particularly due to their relevance in the synthesis of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research has focused on the preparation of this basic structure in a stereoselective manner .Molecular Structure Analysis

The molecular structure of this compound is complex. It has a monoclinic crystal structure with a P 2 1 / c space group . The unit cell parameters are a = 6.2427(16) Å, b = 9.553(2) Å, c = 16.932(4) Å, β = 100.094(7)° .Physical And Chemical Properties Analysis

The compound has a molecular formula of C10H18N2O . It has a density of 1.0±0.1 g/cm3, a boiling point of 266.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . The compound also has an enthalpy of vaporization of 58.6±6.0 kJ/mol and a flash point of 89.7±14.5 °C .Scientific Research Applications

- The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, a family of compounds with diverse biological activities. Researchers have focused on stereoselective methods to construct this scaffold, enabling the synthesis of tropane alkaloids . These alkaloids exhibit pharmacological properties, making them relevant in drug discovery and development.

- A water-soluble Pd(II) complex of N′-(pyridin-2-yl)propane-1,3-diamine modified β-cyclodextrin (Pd(II)@PyPDA:β-CD) was synthesized. This complex, characterized by various spectroscopic techniques, serves as a homogeneous, eco-friendly, and reusable catalyst under mild conditions . Its applications extend to catalysis and green chemistry.

- Novel 8-azabicyclo[3.2.1]octan-3-isoxazole oxime derivatives were designed and synthesized. These compounds, derived from 5-HT3 receptor antagonists, were evaluated for their nematicidal activity against pinewood nematodes and root-knot nematodes . This research contributes to pest control and agriculture.

- Researchers achieved asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium(II) complex/chiral Lewis acid binary system. The resulting optically active 8-oxabicyclo[3.2.1]octanes have potential applications in medicinal chemistry and materials science .

- Modification of reaction conditions led to the synthesis of bis-aldol products from 8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one (TBON) in good yield and high selectivity. These derivatives have implications in organic synthesis and structural diversity .

- Crystallographic studies have provided insights into the structure of 8-isopropyl-8-aza-bicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate (C19H27NO3). Understanding its conformation and interactions aids in predicting its behavior and potential applications .

Tropane Alkaloid Synthesis

Water-Soluble Palladium Complex

Nematicidal Activity

Asymmetric 1,3-Dipolar Cycloadditions

Synthesis of 8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-yl Derivatives

Crystal Structure Studies

Future Directions

properties

IUPAC Name |

N-(8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-7(2)12-9-3-4-10(12)6-8(5-9)11-13/h7,9-10,13H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPMUUQYWNLUFTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2CCC1CC(=NO)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Isopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

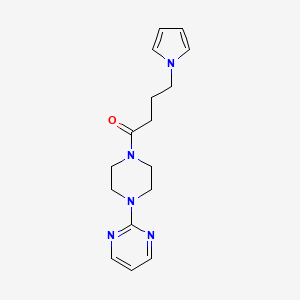

![5-fluoro-2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2632460.png)

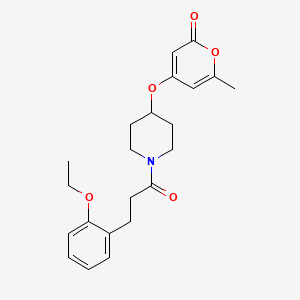

![4-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-6-methyl-1lambda4,4-thiazepan-1-one](/img/structure/B2632461.png)

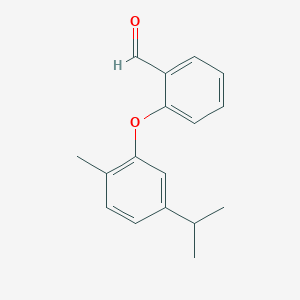

![2-[3-(4-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B2632463.png)

![Methyl 1-(4-chlorophenyl)-4-[(4-methylbenzyl)oxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2632471.png)

![4-[(cyclopropylcarbonyl)amino]-N-(2-fluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2632477.png)

![6-(2-Methoxyphenyl)-2-[1-(1,3,5-trimethylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2632481.png)